molecular formula C27H33ClO8 B12823698 (R)-3-(4-(2-(4-((R)-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate

(R)-3-(4-(2-(4-((R)-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate

Cat. No.: B12823698
M. Wt: 521.0 g/mol
InChI Key: HGHVYYKTOXUQNT-UIOOFZCWSA-N
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Description

®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of ®-2-Acetoxy-3-chloropropanol, which is then reacted with 4-hydroxyphenylpropan-2-one to form an intermediate. This intermediate undergoes further reactions, including acetylation and etherification, to yield the final product. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including ethers, esters, and amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the development of new compounds and materials.

Biology

In biology, this compound may be used in studies involving enzyme interactions, cellular signaling pathways, and metabolic processes. Its ability to interact with specific molecular targets makes it useful for investigating biological mechanisms and developing new therapeutic agents.

Medicine

In medicine, ®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate may have potential applications as a drug candidate or as a tool for drug discovery. Its interactions with biological targets can provide insights into disease mechanisms and lead to the development of new treatments.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it valuable for various industrial processes, including the manufacture of coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes, leading to various effects. For example, the compound may inhibit or activate enzymes, alter cellular signaling, or affect gene expression. The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Acetoxy-3-chloropropanol
  • 4-Hydroxyphenylpropan-2-one
  • ®-2-Acetoxy-3-chloropropoxybenzene

Uniqueness

®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate is unique due to its complex structure, which includes multiple functional groups that contribute to its reactivity and versatility. This makes it distinct from similar compounds, which may have simpler structures and fewer functional groups. The presence of both acetoxy and chloropropoxy groups, along with the phenyl and propyl moieties, provides a wide range of potential interactions and applications.

Properties

Molecular Formula

C27H33ClO8

Molecular Weight

521.0 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-[4-[2-[4-[(2R)-2-acetyloxy-3-chloropropoxy]phenyl]propan-2-yl]phenoxy]propyl] acetate

InChI

InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3/t25-,26-/m0/s1

InChI Key

HGHVYYKTOXUQNT-UIOOFZCWSA-N

Isomeric SMILES

CC(=O)OC[C@@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@H](CCl)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C

Origin of Product

United States

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